N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
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Overview
Description
N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolopyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butylphenyl and pyridinyl groups: These groups can be introduced via substitution reactions using suitable reagents and catalysts.
Carboxamide formation: The final step usually involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H-pyrrole-2-carboxamide
- N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H-pyrazole-2-carboxamide
Uniqueness
N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is unique due to its specific structural features, which might confer distinct biological activities or chemical reactivity compared to similar compounds. Its pyrrolopyrazine core, combined with the tert-butylphenyl and pyridinyl groups, could result in unique interactions with biological targets or distinct chemical properties.
Biological Activity
N-(4-tert-butylphenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse sources, including case studies and research findings.
The compound has the following chemical properties:
- Molecular Formula : C26H31N3O2
- Molecular Weight : 417.5 g/mol
- CAS Number : 2147-89-9
The compound is believed to exert its biological effects through various mechanisms, primarily involving inhibition of specific kinases and modulation of signaling pathways. This section discusses its interactions and effects on different biological targets.
Kinase Inhibition
Research indicates that compounds similar to this compound may act as inhibitors of key kinases involved in cellular signaling pathways:
- Transforming Growth Factor Beta (TGF-β) Receptor Inhibition : The compound has shown potential in inhibiting TGF-β type I receptor (ALK5), which is crucial in fibrotic diseases. In a study involving rats with induced renal fibrosis, administration of similar compounds resulted in significant reductions in collagen IA1 mRNA expression, indicating antifibrotic activity .
Biological Activity Data
Biological Activity | Effect | Dosage | Model |
---|---|---|---|
Collagen IA1 mRNA Expression | Reduced by 80% | 10 mg/kg/day | Puromycin-induced renal fibrosis |
Kinase Activity | Inhibition of ALK5 | Not specified | Fibrotic disease models |
Case Studies
Several studies have evaluated the efficacy of compounds related to this compound in various biological contexts:
- Antifibrotic Activity : In a controlled study on rats with renal fibrosis induced by puromycin aminonucleoside, the compound significantly reduced collagen deposition when administered orally .
- Cancer Cell Proliferation : Similar compounds have been tested for their ability to inhibit the proliferation of cancer cell lines. For instance, derivatives showed promising results against human colon tumor cells by targeting tyrosine kinase activities .
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-23(2,3)18-6-8-19(9-7-18)25-22(28)27-16-15-26-14-4-5-20(26)21(27)17-10-12-24-13-11-17/h4-14,21H,15-16H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQNKSOMAMGMQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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